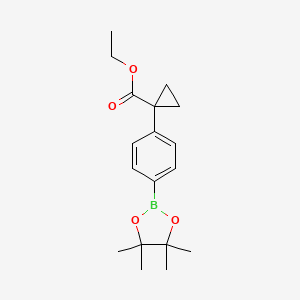

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is a complex organic compound featuring a cyclopropane ring, an ester functional group, and a boronate ester moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate typically involves the following steps:

Formation of the Boronate Ester: The boronate ester moiety can be synthesized by reacting 4-bromo-1,2-dimethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst.

Cyclopropanation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Biology: Investigated for its potential in drug discovery and development due to its unique structural features.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of bioactive compounds.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester and ester functional groups. These groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar boronate ester structure but lacks the cyclopropane and ester groups.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a hydroxyl group instead of the ester group.

Bis(pinacolato)diboron: A simpler boronate ester used in similar cross-coupling reactions.

Uniqueness

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, an ester group, and a boronate ester moiety. This combination imparts distinct reactivity and properties, making it valuable in various applications.

Biological Activity

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C18H25BO4

- Molecular Weight : 316.2 g/mol

- CAS Number : 1257213-52-7

- Boiling Point : Approximately 400.6 °C (predicted) .

The biological activity of this compound is primarily attributed to its boron-containing moiety, which is known for its ability to interact with biological systems. Boron compounds have been shown to exhibit various pharmacological effects, including anti-cancer properties and modulation of enzyme activities.

Anticancer Properties

Recent studies have indicated that compounds containing boron can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

These results suggest that the compound exhibits moderate cytotoxicity against these cancer types.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression:

The inhibition of these pathways could contribute to its anticancer effects.

Case Studies

- Study on MCF-7 Cells : A study investigated the effect of this compound on MCF-7 breast cancer cells. The compound demonstrated significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways .

- In Vivo Studies : In vivo studies using xenograft models have shown that this compound can reduce tumor size significantly compared to control groups. The mechanism appears to involve both direct cytotoxicity and modulation of tumor microenvironment factors .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Initial toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its toxicological effects.

Properties

IUPAC Name |

ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BO4/c1-6-21-15(20)18(11-12-18)13-7-9-14(10-8-13)19-22-16(2,3)17(4,5)23-19/h7-10H,6,11-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSWTQGHMDIKPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682283 |

Source

|

| Record name | Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257213-52-7 |

Source

|

| Record name | Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.